4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo-
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Overview
Description
4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- is a complex organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylic acid group, a dibutylamino group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar pyranone structure but differs in the substitution pattern and functional groups.
4-Oxo-4H-pyran-2-carboxylic acid: Another related compound with a simpler structure, lacking the dibutylamino and hydroxy groups.
Uniqueness
4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86525-20-4 |
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Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-(dibutylamino)-5-hydroxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-3-5-7-15(8-6-4-2)13-12(17)10(16)9-11(20-13)14(18)19/h9,17H,3-8H2,1-2H3,(H,18,19) |
InChI Key |
LKYQGAQSEADTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=O)C=C(O1)C(=O)O)O |
Origin of Product |
United States |
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